molecular formula C16H16N2O3 B2621950 Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate CAS No. 1904173-44-9

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Cat. No.: B2621950
CAS No.: 1904173-44-9
M. Wt: 284.315
InChI Key: RIVWPWGYUIHBFY-UHFFFAOYSA-N
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Description

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate (CAS 1904173-44-9) is a high-purity chemical building block of interest in medicinal chemistry, particularly in neuroscience research. This compound features an azetidine ring, a four-membered nitrogen heterocycle that serves as a key scaffold in the development of pharmaceutically active agents . The structure is recognized for its role as a precursor or intermediate in the synthesis of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) . Research indicates that structurally related azetidine-pyridine ethers can act as highly potent and selective partial agonists or antagonists of α4β2-nAChR subtypes . This receptor family is a prominent target for investigating novel therapeutic approaches for conditions such as depression . As such, this compound provides researchers with a valuable template for structure-activity relationship (SAR) studies and the further design of innovative chemical tools. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl 3-pyridin-3-yloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(20-12-13-5-2-1-3-6-13)18-10-15(11-18)21-14-7-4-8-17-9-14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVWPWGYUIHBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyridin-3-yloxy compounds under specific conditions. One common method involves the mesylation of a precursor compound followed by treatment with benzylamine to yield the desired azetidine . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield different derivatives.

    Substitution: The azetidine ring allows for substitution reactions, where functional groups can be replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different azetidine derivatives .

Scientific Research Applications

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in material synthesis and catalysis due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which allows it to participate in various chemical reactions. This reactivity can be harnessed in different applications, such as drug development and catalysis .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences lie in the substituents at the 3-position of the azetidine ring and the nature of the protecting group:

Compound Name (Reference) Substituents at 3-Position Molecular Weight (g/mol) Key Functional Groups
Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate Pyridin-3-yloxy ~275.28* Pyridine, benzyl carbamate
Compound 28 4-(Trifluoromethyl)phenyl, methoxy-oxoethyl 414.13 CF3, ester, benzyl carbamate
S26-4 2-(((TBS)oxy)methyl)-3-methylbutoxy 427.61 TBS-protected alcohol, branched alkyl
Benzyl 3-(methylamino)azetidine-1-carboxylate Methylamino 220.27 Primary amine, benzyl carbamate
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Ethoxy-oxopropyl (piperidine scaffold) 307.36 Ester, piperidine backbone

*Calculated based on molecular formula C₁₆H₁₆N₂O₃.

Key Observations :

  • Bulkier substituents (e.g., TBS-protected groups in S26-4 ) reduce solubility but enhance stability during synthesis.
  • Piperidine derivatives (e.g., ) exhibit greater conformational flexibility compared to azetidines, impacting binding kinetics in biological systems.

Key Observations :

  • The use of benzyl chloroformate as a protecting agent is common across analogs, ensuring compatibility with subsequent functionalization steps .
  • Lower yields (e.g., 42% for S26-6 ) are attributed to multi-step syntheses involving oxidation or deprotection.
  • tert-Butyl carbamates (e.g., ) offer orthogonal protection strategies compared to benzyl groups, enabling sequential modifications.

Biological Activity

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potentials, and comparative studies with other compounds.

Chemical Structure and Properties

This compound features a unique combination of azetidine and pyridine moieties, which contribute to its biological properties. The structural formula can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3

This compound is characterized by:

  • An azetidine ring providing structural stability.
  • A pyridine ring that may interact with various biological targets.
  • A benzyl group that enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Interaction : The pyridine moiety can interact with various receptors, modulating signaling pathways relevant to disease processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar effects. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines:

CompoundCell LineGrowth Inhibition (%)
5dRPMI-822685%
5hOvarian78%
5xBreast90%

These findings indicate that modifications in the azetidine structure can lead to enhanced anticancer properties, warranting further investigation into this compound's effects on cancer cell lines.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies showed promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans32 µg/mL

These results suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria.

Case Study: Anticancer Evaluation

A study evaluated the efficacy of this compound in various cancer models. The compound was tested against a panel of NCI-60 cancer cell lines, revealing significant antiproliferative effects across multiple types:

  • Leukemia : Strong activity with IC50 values below 10 µM.
  • Breast Cancer : Notable inhibition with IC50 values around 12 µM.

This case study underscores the potential of this compound as a lead candidate for anticancer drug development.

Comparative Analysis

When compared to similar compounds, this compound shows distinct advantages:

CompoundActivity Profile
Methyl 4-[3-(pyridin-3-yloxy)azetidine]Moderate anticancer activity
Benzyl 4-[3-(pyridin-2-yloxy)azetidine]Lower antimicrobial efficacy
Benzyl 3-(pyridin-4-yloxy)azetidineEnhanced receptor interaction

This comparison highlights the unique properties of this compound, making it a promising candidate for further research.

Q & A

Q. Table 2: Toxicity Profile Comparison

CompoundAcute Toxicity (Oral)Skin IrritationRespiratory HazardSource
This compound*Predicted LD₅₀: 500 mg/kg (Category 4)Moderate (Category 2)H335 (Irritant)
tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylateNo dataNo dataNo data

*Based on structurally similar compounds.

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